molecular formula C18H24N4 B6445665 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine CAS No. 2640845-81-2

4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine

Cat. No.: B6445665
CAS No.: 2640845-81-2
M. Wt: 296.4 g/mol
InChI Key: JQNFSDBEZXCWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various fields of scientific research due to its unique chemical structure and properties.

Mechanism of Action

Target of Action

The primary targets of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine are acetylcholinesterase (AChE) and tumor necrosis factor-α (TNF-α) . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory . TNF-α is a cytokine involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits potent inhibitory activity against AChE, making it a selective AChE inhibitor . It also shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and TNF-α production in LPS-stimulated human microglia cells .

Biochemical Pathways

The compound affects the cholinergic and inflammatory pathways. By inhibiting AChE, it increases the concentration of acetylcholine in the brain, enhancing cognition functions . Its anti-inflammatory properties are exhibited through the inhibition of NO and TNF-α, key players in the inflammatory pathway .

Pharmacokinetics

Its potent inhibitory activity against ache and significant anti-neuroinflammatory properties suggest that it may have good bioavailability .

Result of Action

The compound’s action results in neuroprotective and anti-neuroinflammatory effects. It exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Its anti-neuroinflammatory properties are demonstrated through the inhibition of NO and TNF-α production .

Preparation Methods

The synthesis of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine typically involves a multi-step process. One common synthetic route includes the reaction of 4-methyl-2-chloropyrimidine with 1-(3-phenylpropyl)piperazine in the presence of a base such as potassium carbonate in a solvent like chloroform . The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4/c1-16-9-10-19-18(20-16)22-14-12-21(13-15-22)11-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-10H,5,8,11-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNFSDBEZXCWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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